

What is the chemical structure of Fosamine ammonium?

Author: BenchChem Technical Support Team. **Date:** December 2025

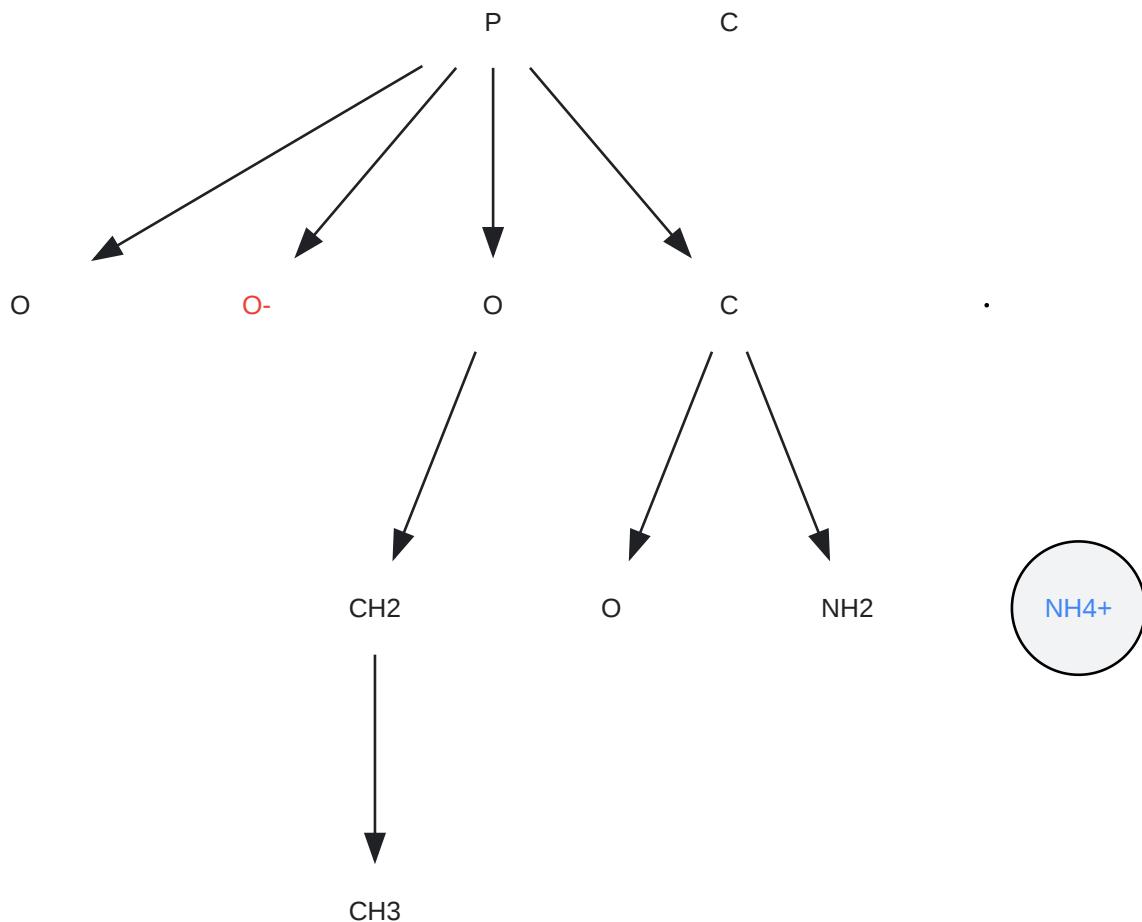
Compound of Interest

Compound Name: *Fosamine ammonium*

Cat. No.: *B166179*

[Get Quote](#)

An In-depth Technical Guide on the Chemical Structure and Properties of **Fosamine Ammonium**


Introduction

Fosamine ammonium, identified by the CAS number 25954-13-6, is an organophosphate compound primarily utilized as a post-emergent, selective herbicide and plant growth regulator. [1][2] It is particularly effective in controlling woody and leafy plants in non-cropland areas such as forests and industrial sites.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and available experimental data for researchers, scientists, and professionals in drug and herbicide development.

Chemical Structure and Identification

The chemical identity of **Fosamine ammonium** is well-established. Its IUPAC name is azanium carbamoyl(ethoxy)phosphinate.[3] The molecular formula for the compound is C₃H₁₁N₂O₄P, and its canonical SMILES representation is CCOP(=O)(C(=O)N)[O-].[NH4+].[1][3][4]

Chemical Structure of Fosamine Ammonium

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Fosamine ammonium**.

Physicochemical and Toxicological Properties

Fosamine ammonium is a white crystalline solid with a slight peppermint-like odor.^{[1][4]} It is highly soluble in water but has limited solubility in organic solvents like methanol and ethanol.^{[1][4]} Key quantitative data are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	170.10 g/mol	[1][4]
Melting Point	175 °C	[1][4]
Water Solubility	1,790,000 ppm	[5]
LogP (Octanol/Water)	-2.9	[6]
Vapor Pressure	3.98E-06 mm Hg	[7]
Oral LD50 (Rat)	> 5,000 mg/kg to 24,400 mg/kg	[2][8]
Dermal LD50 (Rabbit)	> 1,683 mg/kg	[5]
LC50 (Bluegill Sunfish)	670 mg/L	[5]
Soil Half-life	Approximately 1 week	[8]

Mode of Action

Fosamine ammonium functions as a plant growth regulator.[5] It is typically applied in late summer or early fall and is absorbed by the foliage, stems, and buds of the plant.[8] The herbicidal effects are usually not visible until the following spring, when the treated plants fail to refoliate and subsequently die.[5][8]

The precise molecular mechanism of action has not been fully elucidated, but it is thought to act as a "dormancy enforcer." [5] There is evidence to suggest that it may inhibit mitosis in susceptible plants.[5] At higher concentrations, it can inhibit photosynthetic phosphorylation, which disrupts the plant's ability to produce energy, leading to cell death.[1][4]

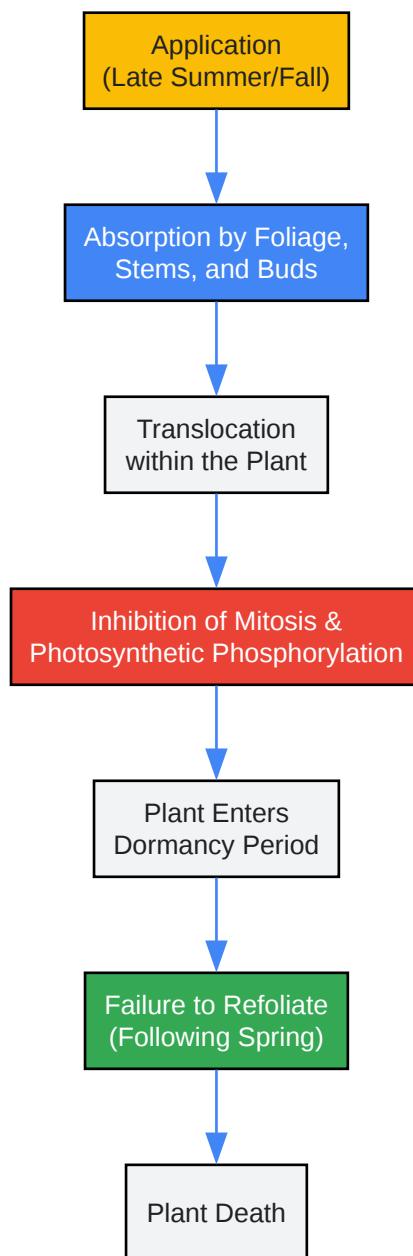
Experimental Protocols

Synthesis of Fosamine Ammonium

Detailed, step-by-step laboratory protocols for the synthesis of **Fosamine ammonium** are not extensively available in public domain literature. However, the general manufacturing process is described as follows:

- Formation of the Phosphonate Intermediate: The synthesis typically begins with the reaction of a phosphorous acid derivative, such as triethyl phosphite, with ethyl chloroformate and an amine source like urea or ammonia.[3][9] This reaction forms the ethyl hydrogen (aminocarbonyl)phosphonate backbone.[9]
- Neutralization: The resulting intermediate is then neutralized with ammonium hydroxide to produce the final product, **Fosamine ammonium**, which is an ammonium salt.[9]

Analytical Methods


Fosamine ammonium can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[10] A published method outlines the following conditions:

- Column: Newcrom R1
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.
- Detection: While not specified in the abstract, UV or Mass Spectrometry (MS) detectors are typically used. For MS-compatible applications, phosphoric acid in the mobile phase should be substituted with formic acid.[10]

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[10]

Logical Workflow for Herbicide Application

The application and effect of **Fosamine ammonium** as a herbicide follows a distinct workflow from application to plant death.

[Click to download full resolution via product page](#)

Caption: Workflow of **Fosamine ammonium** as a herbicide.

Conclusion

Fosamine ammonium is an effective herbicide with a unique mode of action centered on disrupting plant growth following a dormancy period. Its chemical structure is characterized by an ethyl carbamoylphosphonate anion and an ammonium cation. While its toxicological profile indicates low toxicity to mammals and aquatic life, its high water solubility and mobility are

important considerations for environmental fate. The synthesis and analytical methods are established, though detailed experimental protocols require access to specialized literature. This guide provides a foundational understanding for scientific professionals engaged in the study and development of herbicides and plant growth regulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Plant Growth Retarder- Fosamine Ammonium - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [dk.bestplanthormones.com]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. Fosamine ammonium | C3H11N2O4P | CID 33256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fosamine Ammonium Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 5. invasive.org [invasive.org]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. Fosamine-ammonium - Hazardous Agents | Haz-Map [haz-map.com]
- 8. mass.gov [mass.gov]
- 9. Fosamine (Ref: DPX 1108) [sitem.herts.ac.uk]
- 10. Fosamine ammonium | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [What is the chemical structure of Fosamine ammonium?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166179#what-is-the-chemical-structure-of-fosamine-ammonium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com